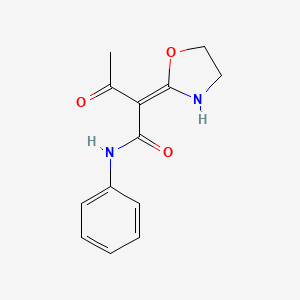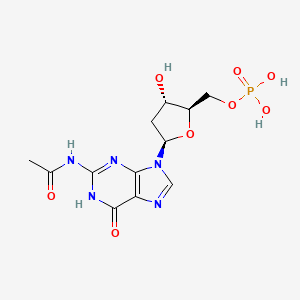
N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a phosphate group attached to the 5’ carbon of the deoxyribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) typically involves the acetylation of 2’-deoxyguanosine followed by phosphorylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The phosphorylation step can be carried out using phosphoryl chloride (POCl3) in the presence of a suitable base like triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step enzymatic processes to enhance efficiency and yield. For instance, a one-pot multi-enzymatic cascade reaction has been developed, involving enzymes such as purine nucleoside phosphorylase, acetate kinase, and deoxyguanosine kinase . This method allows for the efficient conversion of guanosine to N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) with high specificity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.
Major Products
Applications De Recherche Scientifique
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and cancer.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it can influence various biochemical pathways. The acetyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in DNA synthesis and repair. The phosphate group plays a crucial role in the compound’s solubility and cellular uptake, facilitating its incorporation into nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: A closely related compound lacking the acetyl group.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine.
2’-Deoxyadenosine 5’-monophosphate: Another nucleoside monophosphate with adenine as the base.
Uniqueness
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is unique due to the presence of both an acetyl and a phosphate group, which confer distinct biochemical properties. The acetyl group can enhance the compound’s stability and resistance to enzymatic degradation, while the phosphate group facilitates its incorporation into nucleic acids, making it a valuable tool in biochemical and medical research.
Propriétés
Numéro CAS |
47487-60-5 |
|---|---|
Formule moléculaire |
C12H16N5O8P |
Poids moléculaire |
389.26 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)14-12-15-10-9(11(20)16-12)13-4-17(10)8-2-6(19)7(25-8)3-24-26(21,22)23/h4,6-8,19H,2-3H2,1H3,(H2,21,22,23)(H2,14,15,16,18,20)/t6-,7+,8+/m0/s1 |
Clé InChI |
FRNMMICRAGJQOQ-XLPZGREQSA-N |
SMILES isomérique |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


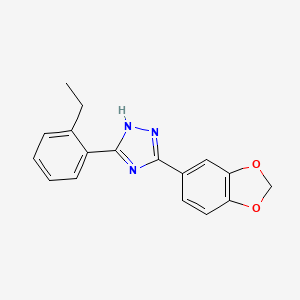
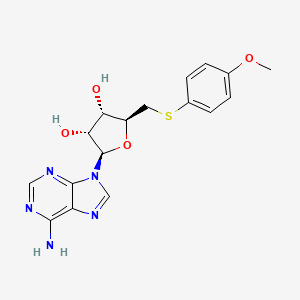
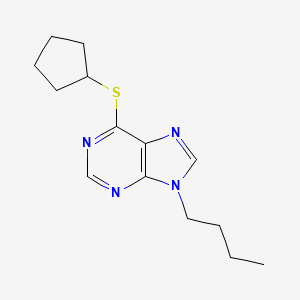
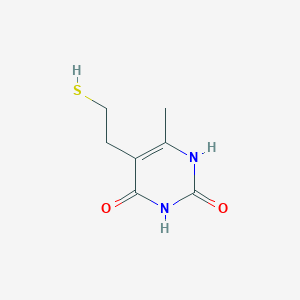
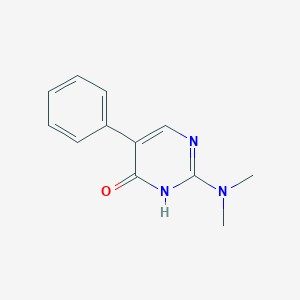
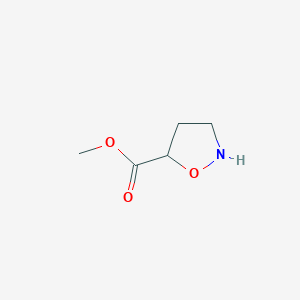
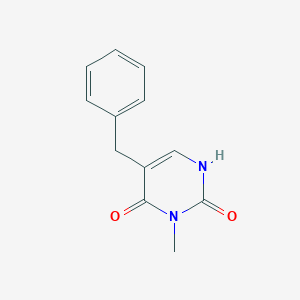
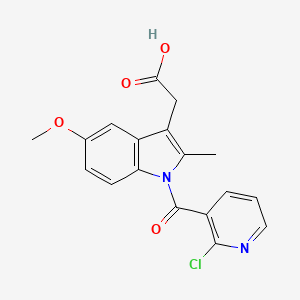

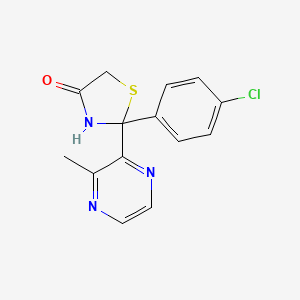

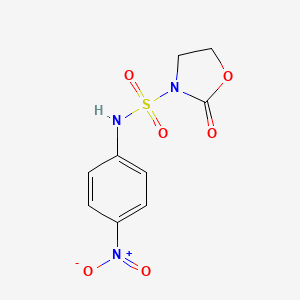
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
